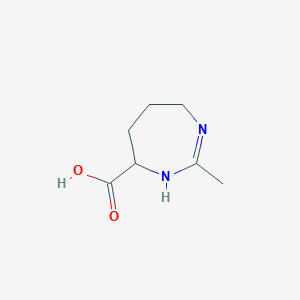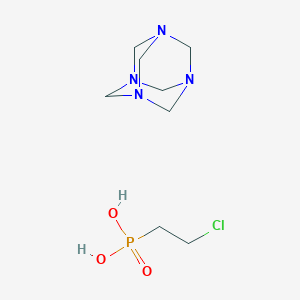
1-Cyclohexene-1,3-diol(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexene-1,3-diol(9CI) is a cyclic organic compound that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in water and organic solvents. This compound is also known as 1,3-cyclohexanediol or 1,3-dihydroxycyclohexene.
Mechanism of Action
The mechanism of action of 1-Cyclohexene-1,3-diol(9CI) is not well understood. However, it is believed that this compound acts as a nucleophile and forms covalent bonds with other molecules. It can also act as a chelating agent and bind to metal ions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-Cyclohexene-1,3-diol(9CI). However, it has been reported to have antimicrobial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-Cyclohexene-1,3-diol(9CI) in lab experiments is its availability and low cost. It is also relatively easy to synthesize. However, one of the limitations is that it is not very stable and can decompose over time.
Future Directions
There are several future directions for research on 1-Cyclohexene-1,3-diol(9CI). One area of interest is the development of new synthetic methods for this compound. Another area of research is the investigation of its potential as an antimicrobial and antifungal agent. Further studies are also needed to understand its mechanism of action and its potential as a therapeutic agent.
In conclusion, 1-Cyclohexene-1,3-diol(9CI) is an important compound in scientific research. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of research.
Synthesis Methods
1-Cyclohexene-1,3-diol(9CI) can be synthesized by several methods. One of the most common methods is the reduction of 1,3-cyclohexanedione using sodium borohydride or lithium aluminum hydride. This reaction produces 1-Cyclohexene-1,3-diol(9CI) as a diastereomeric mixture of cis and trans isomers. The cis isomer is the major product.
Scientific Research Applications
1-Cyclohexene-1,3-diol(9CI) has several applications in scientific research. It is used as a building block in the synthesis of various organic compounds. It is also used as a chiral auxiliary in asymmetric synthesis. This compound is also used as a ligand in coordination chemistry and as a reagent in organic synthesis.
properties
CAS RN |
134925-99-8 |
|---|---|
Product Name |
1-Cyclohexene-1,3-diol(9CI) |
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
cyclohexene-1,3-diol |
InChI |
InChI=1S/C6H10O2/c7-5-2-1-3-6(8)4-5/h4-5,7-8H,1-3H2 |
InChI Key |
FQIOIIHMJRLJNV-UHFFFAOYSA-N |
SMILES |
C1CC(C=C(C1)O)O |
Canonical SMILES |
C1CC(C=C(C1)O)O |
synonyms |
1-Cyclohexene-1,3-diol(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



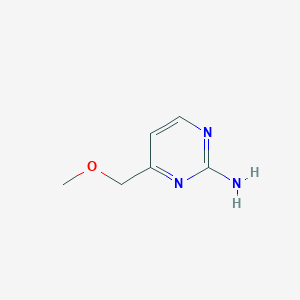

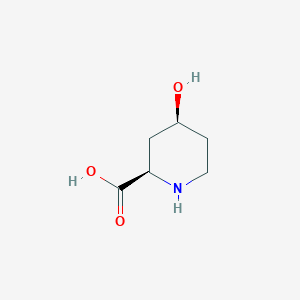
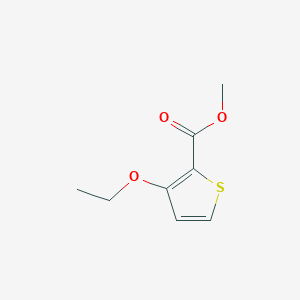
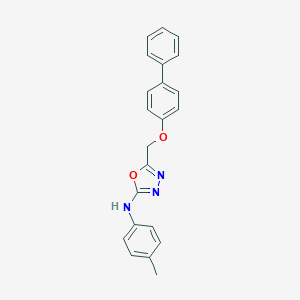
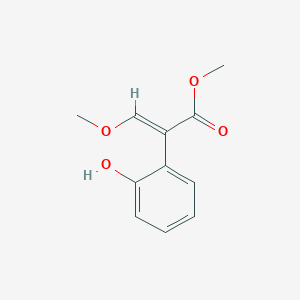

![N-Methyl-6-nitrobenzo[D]thiazol-2-amine](/img/structure/B145076.png)
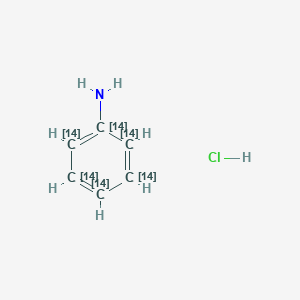
![6-[[9-Acetyloxy-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[5,6-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B145079.png)

phosphoryl]-L-Glutamic Acid](/img/structure/B145082.png)
